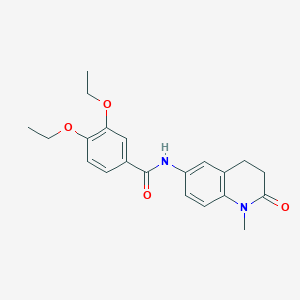![molecular formula C14H12BrN3OS B2713259 1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol CAS No. 2379995-91-0](/img/structure/B2713259.png)
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol is a chemical compound that has gained significant scientific interest due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol involves its binding to the ATP-binding site of the target kinases. This binding results in the inhibition of kinase activity, leading to the disruption of downstream signaling pathways. Inhibition of CDKs, for example, results in cell cycle arrest, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has been shown to exhibit potent inhibitory activity against several kinases, leading to a range of biochemical and physiological effects. Inhibition of CDKs, for example, results in cell cycle arrest, which can induce apoptosis in cancer cells. Inhibition of GSK-3 has been shown to have therapeutic potential in the treatment of Alzheimer's disease, as it can lead to the reduction of beta-amyloid plaques in the brain. Inhibition of CK1 has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has several advantages for lab experiments, including its high potency and selectivity for target kinases. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its high potency can also pose a risk of off-target effects, which can complicate data interpretation.
Direcciones Futuras
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has several potential future directions for research. One direction could be the development of more soluble analogs of this compound, which could improve its pharmacokinetic properties and make it more suitable for in vivo studies. Another direction could be the investigation of its potential applications in the treatment of other diseases, such as inflammatory disorders and viral infections. Additionally, the combination of this compound with other drugs could also be explored, as it could enhance its therapeutic potential and reduce the risk of off-target effects.
Métodos De Síntesis
The synthesis of 1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol involves the reaction of 1-(1-benzothiophen-3-yl)ethanone with 5-bromopyrimidine-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via nucleophilic addition of the amine group on the carbonyl carbon of the ketone, followed by reduction of the resulting imine to the corresponding amine using sodium borohydride. The final product is obtained as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several kinases, including CDKs, GSK-3, and CK1. These kinases play crucial roles in various cellular processes, such as cell cycle regulation, cell differentiation, and apoptosis. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-9-5-16-14(17-6-9)18-7-12(19)11-8-20-13-4-2-1-3-10(11)13/h1-6,8,12,19H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFXCIGXBQMJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC3=NC=C(C=N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2713177.png)
![3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2713179.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2713181.png)
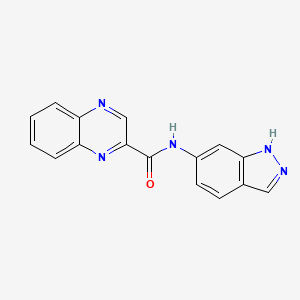
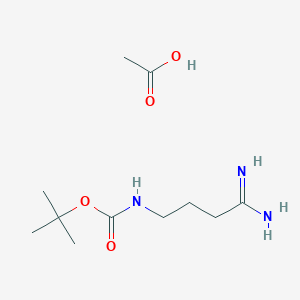
![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)
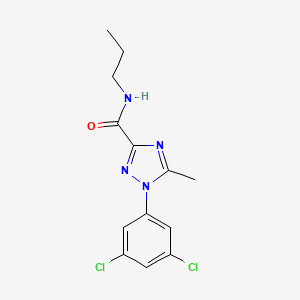
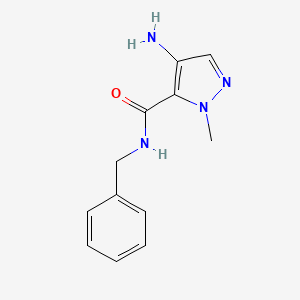
![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)
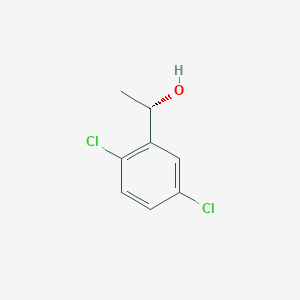
![Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2713195.png)
